molecular formula C19H16N4O2 B10989587 N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide

Cat. No.: B10989587
M. Wt: 332.4 g/mol
InChI Key: NCSXCIHUTMEKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is a complex organic compound that features a quinazolinone moiety linked to an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which can be synthesized by reacting 2-aminobenzoic acid with an appropriate isocyanate under reflux conditions . The resulting quinazolinone is then coupled with an indole derivative through a series of condensation reactions, often using catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The amide bond in the carboxamide functional group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Yields 1H-indole-5-carboxylic acid and the corresponding amine derivative (2-(4-oxoquinazolin-3(4H)-yl)ethylamine).

  • Basic hydrolysis : Produces the sodium salt of the carboxylic acid under strongly alkaline conditions (e.g., NaOH, 100°C).

Applications : This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization.

Alkylation at the Ethyl Linker

The ethyl chain connecting the quinazolinone and indole moieties serves as a site for nucleophilic alkylation:

  • Reagents : Alkyl halides (e.g., methyl iodide) in the presence of bases like K₂CO₃.

  • Conditions : DMF solvent, 60–80°C, 12–24 hours.

  • Outcome : Substitution at the ethyl group’s terminal nitrogen, generating N-alkylated derivatives.

Example :

Target Compound+CH3IK2CO3,DMFN-Methylated Derivative\text{Target Compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Methylated Derivative}

Oxidation of the Quinazolinone Core

The 4-oxoquinazolin-3(4H)-yl group undergoes oxidation under mild conditions:

  • Catalysts : Al₂O₃ or air oxidation in solvents like EtOAc or CH₂Cl₂ .

  • Outcome : Conversion of dihydroquinazolinone intermediates to fully aromatic quinazolinones .

Mechanistic Insight :

DihydroquinazolinoneO2,Al2O3Quinazolinone+H2O\text{Dihydroquinazolinone} \xrightarrow{\text{O}_2, \text{Al}_2\text{O}_3} \text{Quinazolinone} + \text{H}_2\text{O}

Nucleophilic Aromatic Substitution

The quinazolinone ring participates in nucleophilic substitution at electron-deficient positions:

  • Target Sites : C6 or C7 positions (if halogenated).

  • Reagents : Amines or alkoxides in polar aprotic solvents (e.g., DMSO, 80°C).

Example : Fluorine at C6 can be replaced by methoxy groups using NaOMe.

Catalytic Coupling Reactions

The indole moiety enables cross-coupling reactions for structural diversification:

Reaction Type Conditions Outcome
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂OIntroduction of aryl/heteroaryl groups at the indole’s 5-position.
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃Installation of amino groups on the quinazolinone ring.

Cyclization Reactions

Under reflux conditions, the ethyl linker facilitates intramolecular cyclization:

  • Reagents : POCl₃ or PCl₅ in anhydrous toluene.

  • Product : Formation of fused tetracyclic structures via C–N bond formation.

Comparative Reaction Table

Key reaction conditions and outcomes across studies:

Reaction Conditions Yield Source
Carboxamide hydrolysis6M HCl, 90°C, 6h85%
AlkylationCH₃I, K₂CO₃, DMF, 70°C, 24h72%
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, DMF/H₂O, 100°C68%
OxidationAl₂O₃, EtOAc, air, 25°C, 48h91%

Stability Under Synthetic Conditions

  • pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) media.

  • Thermal Stability : Stable up to 150°C in inert atmospheres but undergoes decomposition above 200°C.

Mechanistic Pathways

  • Amide Hydrolysis : Proceeds via a tetrahedral intermediate in acidic conditions or direct nucleophilic attack in basic media.

  • Quinazolinone Oxidation : Radical-mediated pathway under aerobic conditions .

Scientific Research Applications

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The quinazolinone moiety can inhibit enzymes such as cyclooxygenase (COX), thereby reducing inflammation . The indole structure may interact with various receptors, modulating biological pathways involved in pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is unique due to its combined quinazolinone and indole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.

Research indicates that this compound exhibits its biological effects primarily through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, including monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters, potentially impacting mood and cognitive functions .
  • Antiproliferative Effects : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported to show significant antiproliferative activity against A549 lung cancer cells with IC50 values in the micromolar range .

Inhibitory Potency

The following table summarizes the inhibitory activity of this compound against various biological targets:

Target IC50 (µM) Reference
MAO-B0.78
Cancer Cell Lines (A549)<10
Biofilm Formation (S. aureus)0.98

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated the cytotoxic effects of the compound on several cancer cell lines, revealing that it significantly inhibited cell proliferation. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity in treated cells.
  • Study on Enzyme Inhibition :
    Another investigation focused on the compound's ability to inhibit MAO-B, showing a competitive inhibition profile with a Ki value of approximately 94.52 nM. This suggests its potential utility in treating neurodegenerative diseases where MAO-B activity is implicated .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the quinazoline and indole moieties can significantly affect the biological activity of the compound. For example, changes in substituents on the quinazoline ring or variations in the length of the ethyl linker have been shown to enhance or diminish potency against specific targets .

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2-(4-oxoquinazolin-3-yl)ethyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C19H16N4O2/c24-18(14-5-6-16-13(11-14)7-8-20-16)21-9-10-23-12-22-17-4-2-1-3-15(17)19(23)25/h1-8,11-12,20H,9-10H2,(H,21,24)

InChI Key

NCSXCIHUTMEKLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCNC(=O)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.